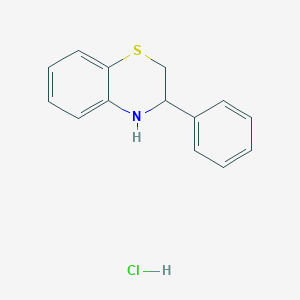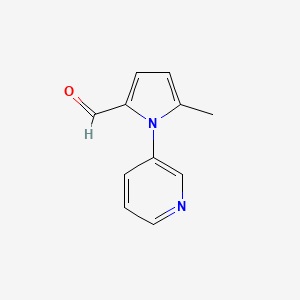
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde
説明
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde (MPCA) is a chemical compound belonging to the pyrrole family. It is a heterocyclic compound containing a five-membered ring with a nitrogen atom at the center, and a carbonyl group at the 2-position. MPCA is an important intermediate for the synthesis of many natural products, pharmaceuticals, and other compounds. It is also used as a starting material for the synthesis of various heterocyclic compounds.
科学的研究の応用
Supramolecular Chains and Magnetic Behavior
The first known application of a compound structurally related to 5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde, specifically 1-methyl-1H-pyrrole-2-carbaldehyde oxime, is in the creation of a high nuclearity {Mn(III)25} barrel-like cluster. This cluster is linked via Na(+) cations into a 1D polymeric topology demonstrating single-molecule magnetic behavior (Giannopoulos et al., 2014).
Unnatural Base Pairs and Genetic Alphabet Expansion
In another research context, pyrrole-2-carbaldehyde (Pa) was developed as a pairing partner for 9-methylimidazo[(4,5)-b]pyridine (Q). This pair showed specific selectivity in replication, with Pa pairing efficiently with Q but poorly with A (adenine). This selectivity and the interaction with DNA polymerases indicate the potential for pyrrole-2-carbaldehydes in expanding the genetic alphabet and understanding molecular interactions in genetic material (Mitsui et al., 2003).
Synthesis of Metallated Pyrrole-2-carbaldehydes
Research into the synthesis of group 14 5-metallated pyrrole-2-carbaldehydes from corresponding pyrrole-2-carbaldehydes has been conducted, demonstrating the chemical versatility and potential applications of these compounds in organometallic chemistry. These compounds have been prepared via regiospecific methods, showcasing the structural and chemical diversity achievable with pyrrole-2-carbaldehyde derivatives (Denat et al., 1992).
Antibacterial Activity of Pyrazolopyridine Derivatives
Friedländer condensation of 5-aminopyrazole-4-carbaldehyde with active methylene compounds has led to the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds have been screened for antibacterial activity against a range of Gram-negative and Gram-positive bacteria, with some showing moderate to good activity. This research highlights the potential of pyrrole-2-carbaldehyde derivatives in developing new antibacterial agents (Panda et al., 2011).
特性
IUPAC Name |
5-methyl-1-pyridin-3-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-4-5-11(8-14)13(9)10-3-2-6-12-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCNYESURGGJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589890 | |
| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(3-pyridinyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
931985-65-8 | |
| Record name | 5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





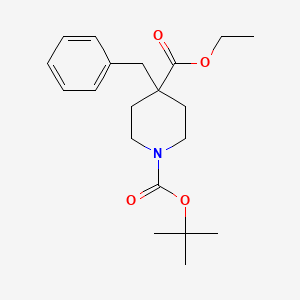
![N-[1-[[1-[[5-(Diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride](/img/structure/B1627854.png)
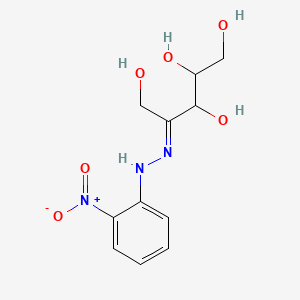
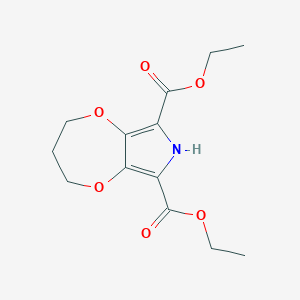
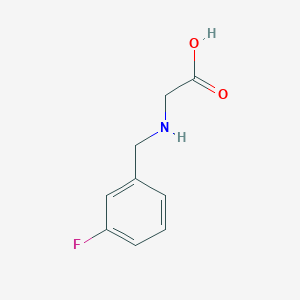
![1-[(Propan-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627859.png)
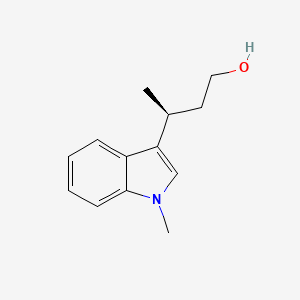
![(3,4-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B1627862.png)
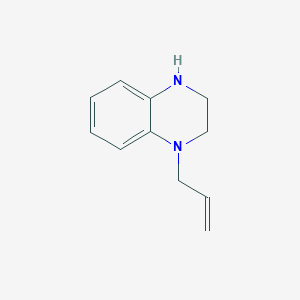
![Methyl 2-{1-amino-2-[(tert-butoxycarbonyl)amino]ethyl}benzoate](/img/structure/B1627864.png)
![6-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627866.png)
